molecular formula C10H13NO B2633437 rel-(2S,3R)-2-phenyloxolan-3-amine CAS No. 1932370-03-0

rel-(2S,3R)-2-phenyloxolan-3-amine

Cat. No. B2633437
CAS RN: 1932370-03-0
M. Wt: 163.22
InChI Key: IDXIHGNMBVEUKC-ZJUUUORDSA-N
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Description

The compound “rel-(2S,3R)-2-phenyloxolan-3-amine” is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

While specific synthesis methods for “rel-(2S,3R)-2-phenyloxolan-3-amine” were not found, similar compounds are often synthesized through reactions involving amino acids or other amines .


Molecular Structure Analysis

The molecular structure of “rel-(2S,3R)-2-phenyloxolan-3-amine” would likely include a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and an amine group (a nitrogen atom bonded to hydrogen atoms and/or alkyl groups) .


Chemical Reactions Analysis

Amines, such as “rel-(2S,3R)-2-phenyloxolan-3-amine”, can undergo a variety of chemical reactions, including reactions with acids to form amides, reactions with alkyl halides to form secondary and tertiary amines, and reactions with ketones and aldehydes to form imines .

Scientific Research Applications

Chemical Transformations and Synthesis The scientific research surrounding rel-(2S,3R)-2-phenyloxolan-3-amine involves various chemical transformations and synthesis processes. For instance, Giles, Rickards, and Senanayake (1997) described stereoselective isomerisations of specific dioxolanes, showcasing temperature-dependent diastereoselective formation of isochromanes, highlighting the intricate reactions rel-(2S,3R)-2-phenyloxolan-3-amine can undergo under specific conditions (Giles, Rickards, & Senanayake, 1997). Similarly, Juhl and Jørgensen (2002) presented catalytic asymmetric direct α-amination reactions of 2-keto esters, providing a pathway to synthesize optically active syn-β-amino-α-hydroxy esters, demonstrating the compound's utility in creating complex, bioactive molecules (Juhl & Jørgensen, 2002).

Luminescence and Structural Characterization Research by Shavaleev et al. (2004) into new ligands in the 2,2′-dipyridylamine series and their Re(I) complexes sheds light on the luminescence properties and structural characterization of compounds related to rel-(2S,3R)-2-phenyloxolan-3-amine. These studies provide insights into the luminescent properties of ligands and their potential applications in developing new materials (Shavaleev et al., 2004).

Catalysis and Synthesis The application of rel-(2S,3R)-2-phenyloxolan-3-amine extends to catalysis and the synthesis of complex molecules. For instance, Toyao et al. (2017) reported on a Re/TiO2 catalyst for selective hydrogenation reactions and N-methylation of amines using H2 and CO2, demonstrating the compound's versatility in facilitating environmentally friendly chemical reactions (Toyao et al., 2017).

Future Directions

The future directions for research on “rel-(2S,3R)-2-phenyloxolan-3-amine” would depend on its specific properties and potential applications. Amines are widely used in pharmaceuticals, so it’s possible that this compound could have medical applications .

properties

IUPAC Name

(2S,3R)-2-phenyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXIHGNMBVEUKC-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(2S,3R)-2-phenyloxolan-3-amine

CAS RN

1932370-03-0
Record name rac-(2R,3S)-2-phenyloxolan-3-amine
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